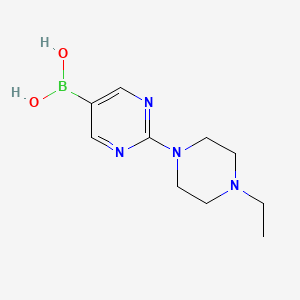

(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid

Description

(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative featuring a pyrimidine core substituted at the 2-position with a 4-ethylpiperazine group. This compound is frequently utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biologically active molecules, such as kinase inhibitors and other pharmaceuticals. Its pinacol ester form (CAS: 870521-33-8) is commonly employed to enhance stability and reactivity during synthetic procedures .

Properties

IUPAC Name |

[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN4O2/c1-2-14-3-5-15(6-4-14)10-12-7-9(8-13-10)11(16)17/h7-8,16-17H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGKVPNBPCFPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)N2CCN(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701191592 | |

| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704073-31-3 | |

| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Miyaura Borylation of Halogenated Precursors

This method involves converting a brominated pyrimidine intermediate to the boronic acid via palladium-catalyzed borylation. Key steps include:

- Starting material : 5-bromo-2-(4-ethylpiperazin-1-yl)pyrimidine.

- Catalyst system : Pd(dppf)Cl₂ or Pd₂(dba)₃ with ligands like P(t-Bu)₃·HBF₄.

- Reagents : Bis(pinacolato)diboron (B₂pin₂) or pinacol borane.

- Conditions : Toluene or dioxane at 95–100°C for 6–8 hours under inert atmosphere.

Example protocol (from anticancer agent synthesis):

- Combine 5-bromo-2-(4-ethylpiperazin-1-yl)pyrimidine (1 eq), B₂pin₂ (1.2 eq), Pd₂(dba)₃ (0.05 eq), and P(t-Bu)₃·HBF₄ (0.1 eq) in toluene.

- Heat at 95°C for 6 hours.

- Isolate the boronic ester via column chromatography.

- Hydrolyze with HCl to obtain the boronic acid (yield: 46–67%).

Suzuki-Miyaura Coupling with Prefunctionalized Boronates

This two-step approach first synthesizes a boronate ester, which is later coupled to a pyrimidine ring.

Step 1 : Synthesis of 2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl trifluoroborate:

| Parameter | Value |

|---|---|

| Starting material | 2-amino-5-bromopyrimidine |

| Protecting agent | Di-tert-butyl dicarbonate |

| Boronation reagent | B₂pin₂ |

| Catalyst | Pd(dppf)Cl₂ |

| Solvent | Dioxane/H₂O (4:1) |

| Yield | 56–62% |

Step 2 : Coupling with 4-ethylpiperazine:

Optimized Patent Routes

Recent patents highlight improved methods to address solubility and stability challenges:

- Protection-deprotection strategy (RU2658915C2):

- Solvent optimization (US20140330008A1):

Comparative Analysis of Methods

Critical Reaction Parameters

- Temperature : Optimal range 95–100°C; higher temperatures degrade boronic acid.

- Catalyst loading : 0.05–0.1 eq Pd for cost-effective scaling.

- Workup : Acidic hydrolysis (1M HCl) gives higher recovery than basic conditions.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Organic Synthesis

(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is primarily utilized in the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds. This reaction is significant in creating diverse compounds for pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been investigated for its potential as an enzyme inhibitor. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, making it a candidate for developing therapeutic agents targeting various diseases, including cancer and bacterial infections. Its ability to modulate biological pathways through enzyme inhibition highlights its importance in drug discovery.

Biological Studies

Research has shown that this compound may have applications in studying biological mechanisms due to its interaction with proteins and enzymes. This interaction can provide insights into enzyme kinetics and molecular biology, facilitating the design of more effective inhibitors.

Materials Science

In materials science, this compound is explored for its utility in producing advanced materials and polymers. The incorporation of boron into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it valuable for various industrial applications.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific proteases involved in cancer progression. The results indicated significant inhibition rates, suggesting potential therapeutic applications in oncology.

Case Study 2: Polymer Development

Research focused on incorporating this boronic acid into polymer matrices demonstrated enhanced thermal stability and mechanical properties. These findings indicate its potential use in developing high-performance materials suitable for industrial applications.

Mechanism of Action

The mechanism of action of (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The substituent on the piperazine ring significantly influences molecular properties and reactivity. Below is a comparative analysis of analogs with different piperazine modifications:

Key Observations :

- Lipophilicity: The ethyl group in 4h provides a balance between hydrophobicity and steric bulk.

- Solubility : The tert-butoxycarbonyl (Boc) group in 4c introduces polarity, enhancing aqueous solubility but requiring additional purification steps. The ethoxycarbonylmethyl group in 4d further improves solubility, making it advantageous for reactions in polar solvents .

Heterocyclic Variants Beyond Piperazine

Substitution of piperazine with other heterocycles alters electronic and steric properties:

Key Observations :

- Steric Effects : Azepane (4l ) introduces a seven-membered ring, which may hinder access to the boron center during cross-coupling reactions .

Biological Activity

(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid is an organoboron compound characterized by its molecular formula and a molecular weight of 236.08 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and applications in drug development.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is crucial for its biological activity, particularly in forming reversible covalent bonds with target proteins. The presence of the piperazine ring enhances its solubility and bioavailability, making it a versatile candidate for further research.

The mechanism of action for this compound primarily involves its interaction with enzymes. The boronic acid moiety can form covalent bonds with active site residues, leading to inhibition of enzymatic activity. This property is particularly beneficial in the design of enzyme inhibitors for therapeutic applications, such as targeting proteases or kinases involved in cancer progression.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against specific enzymes. For instance, studies have shown that it can inhibit the activity of certain proteases that are critical in tumor progression and immune response modulation. The compound's ability to form reversible covalent bonds with serine or cysteine residues in the active sites of these enzymes enhances its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | IC50 Value (nM) | Reference |

|---|---|---|---|

| Protease Inhibition | Serine Proteases | 50 | |

| Kinase Inhibition | PI3K | 100 | |

| Immune Modulation | PD-1/PD-L1 Interaction | 92% Rescue at 100 nM |

Case Studies

- PD-1/PD-L1 Interaction : A study demonstrated that this compound could rescue mouse splenocytes from apoptosis by inhibiting the PD-1/PD-L1 pathway, achieving a 92% rescue rate at a concentration of 100 nM. This finding suggests a potential role in immunotherapy for cancer treatment .

- Inhibition of Kinase Activity : Another investigation focused on the inhibition of phosphoinositide 3-kinase (PI3K), a key player in cancer cell survival and proliferation. The compound showed an IC50 value of 100 nM, indicating promising activity as an anticancer agent .

Synthesis and Optimization

The synthesis of this compound typically employs the Suzuki-Miyaura coupling reaction, allowing for efficient formation of carbon-carbon bonds. Variations in substituents on the piperazine ring have been explored to optimize biological activity and solubility.

Comparative Analysis

Comparative studies with similar compounds reveal that variations in substituents significantly affect biological activity. For example, compounds with different piperazine derivatives exhibit varying degrees of potency against specific targets, suggesting that structural modifications can enhance therapeutic efficacy.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Variation | IC50 Value (nM) |

|---|---|---|

| This compound | Ethyl group on piperazine | 50 |

| (2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid | Methyl group on piperidine | 150 |

| (2-(4-Phenylpiperazin-1-yl)pyrimidin-5-yl)boronic acid | Phenyl group on piperazine | 75 |

Q & A

Q. What are the primary synthetic strategies for (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid?

- Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. A common approach is the Suzuki-Miyaura coupling, where a halogenated pyrimidine precursor (e.g., 5-bromo-2-(4-ethylpiperazin-1-yl)pyrimidine) reacts with a boronic acid or ester under basic conditions (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/MeOH) . Protection of the boronic acid as a pinacol ester (e.g., pinacol boronate) is often employed to enhance stability during purification . Post-synthesis, acidic hydrolysis regenerates the free boronic acid.

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular weight (e.g., [M+H]+ for the pinacol ester at m/z 333.2 and free boronic acid at m/z 251.1) .

- NMR: ¹H NMR detects aromatic protons (pyrimidine ring) and ethylpiperazine signals (e.g., δ 1.2–1.4 ppm for CH₃, 2.4–3.0 ppm for piperazine CH₂). ¹¹B NMR can confirm boronic acid presence .

- FTIR: B-O stretching (~1340 cm⁻¹) and N-H stretches (if present) validate functional groups.

Q. What are the solubility and storage recommendations for this compound?

- Methodological Answer:

- Solubility: Boronic acids are generally polar but may require DMSO or DMF for dissolution. Pinacol esters improve solubility in organic solvents (e.g., THF, toluene) .

- Storage: Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Pinacol esters are more stable than free boronic acids and should be prioritized for long-term storage .

Advanced Research Questions

Q. How can instability issues during Suzuki-Miyaura cross-coupling be mitigated?

- Methodological Answer:

- Protection as Pinacol Ester: Reduces boronic acid degradation. The ester is stable under coupling conditions and hydrolyzed post-reaction .

- Optimized Reaction Conditions: Use degassed solvents, controlled pH (e.g., K₂CO₃ for mild basicity), and low-temperature stirring to minimize side reactions .

- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) enhances efficiency for electron-deficient pyrimidine substrates .

Q. How to resolve contradictions in reaction yields across different synthetic protocols?

- Methodological Answer:

- Variable Analysis: Compare solvent polarity (e.g., toluene vs. DMF), temperature (reflux vs. rt), and protecting group strategies (e.g., pinacol vs. MIDA boronate) .

- Byproduct Identification: Use LCMS or HPLC to detect intermediates (e.g., deboronated pyrimidines) and adjust stoichiometry of boronic acid partners .

- DoE (Design of Experiments): Systematically vary parameters (catalyst loading, base strength) to identify optimal conditions .

Q. What experimental designs enable incorporation into polymers or biomaterials?

- Methodological Answer:

- Copolymerization Strategies: Use boronic acid as a monomer in radical polymerization (e.g., with acrylamides) or post-polymerization modification via boronate ester formation with diols .

- Conjugation to Biomolecules: Employ Suzuki coupling to attach fluorophores (e.g., perylene derivatives) for imaging probes, as demonstrated in fluorescent depsipeptide synthesis .

- Stability Testing: Monitor boronate hydrolysis in aqueous buffers (pH 5–9) to assess suitability for drug delivery systems .

Data Contradiction and Optimization

Q. Why do different studies report varying bioactivity for derivatives of this compound?

- Methodological Answer:

- Structural Confirmation: Ensure derivatives are fully characterized (e.g., NOESY NMR for stereochemistry, HRMS for molecular formula) to rule out impurities .

- Bioassay Conditions: Control variables like cell line viability, buffer pH (boronic acids are pH-sensitive), and serum protein interactions .

- SAR (Structure-Activity Relationship) Studies: Systematically modify the ethylpiperazine moiety (e.g., substituent size, polarity) to correlate structure with activity .

Q. How to optimize reaction scalability without compromising purity?

- Methodological Answer:

- Flow Chemistry: Continuous flow systems improve heat/mass transfer for Pd-catalyzed reactions, reducing side products .

- Green Solvents: Replace toluene with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Crystallization Screening: Use solvent/anti-solvent pairs (e.g., EtOAc/hexane) to isolate high-purity boronic acid derivatives .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.